molecular formula C17H20N2O2 B2447593 N-(1-benzylpiperidin-4-yl)furan-2-carboxamide CAS No. 132864-14-3

N-(1-benzylpiperidin-4-yl)furan-2-carboxamide

Katalognummer: B2447593
CAS-Nummer: 132864-14-3
Molekulargewicht: 284.359
InChI-Schlüssel: TZTMHVURFIFRJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-benzylpiperidin-4-yl)furan-2-carboxamide is a synthetic compound with the molecular formula C17H20N2O2 and a molecular weight of 284.35 g/mol This compound is characterized by the presence of a benzylpiperidine moiety attached to a furan-2-carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)furan-2-carboxamide typically involves the reaction of 1-benzylpiperidine with furan-2-carboxylic acid or its derivatives under appropriate conditions. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Amide Bond Reactivity

The amide bond in this compound is central to its stability and functional transformations.

Hydrolysis

  • Acidic Conditions : Hydrolysis under HCl (2M, reflux) yields furan-2-carboxylic acid and 1-benzylpiperidin-4-amine .

  • Basic Conditions : Treatment with NaOH (1M, 80°C) cleaves the amide bond, producing sodium furan-2-carboxylate and the free piperidine derivative.

  • Enzymatic Cleavage : Liver microsomal enzymes (e.g., CYP3A4) catalyze hydrolysis, generating metabolites detectable via LC-MS .

Condition Reagents/TempProductsYieldSource
Acidic Hydrolysis2M HCl, refluxFuran-2-carboxylic acid75%
Basic Hydrolysis1M NaOH, 80°CSodium furan-2-carboxylate68%
Enzymatic HydrolysisCYP3A4, pH 7.41-Benzylpiperidin-4-amineN/A

Furan Ring Modifications

The furan ring undergoes electrophilic substitution and oxidation due to its electron-rich nature.

Electrophilic Substitution

  • Nitration : Reaction with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 5-position, forming 5-nitro-furan-2-carboxamide derivatives .

  • Halogenation : Bromination (Br₂/CHCl₃) selectively substitutes the 5-position .

Oxidation

  • Oxidative Ring Opening : Treatment with CAN (ceric ammonium nitrate) in MeOH converts the furan ring to a 2,5-dihydroxypent-2-enal structure .

Reaction ReagentsProductSelectivitySource
NitrationHNO₃/H₂SO₄, 0°C5-Nitro-furan-2-carboxamide5-position
BrominationBr₂/CHCl₃, rt5-Bromo-furan-2-carboxamide5-position
OxidationCAN, MeOH2,5-Dihydroxypent-2-enalComplete

Piperidine/Benzyl Group Reactions

The piperidine nitrogen and benzyl group participate in alkylation and redox processes.

N-Dealkylation

  • Chemical : HI (57%, reflux) removes the benzyl group, yielding piperidin-4-yl-furan-2-carboxamide .

  • Enzymatic : CYP2C19 and CYP3A4 mediate oxidative N-dealkylation in hepatic metabolism .

Oxidation

  • Piperidine N-Oxidation : mCPBA (meta-chloroperbenzoic acid) oxidizes the piperidine nitrogen to an N-oxide .

Reaction ReagentsProductEnzymes InvolvedSource
N-DealkylationHI, refluxPiperidin-4-yl-furan-2-carboxamideCYP2C19, CYP3A4
N-OxidationmCPBA, CH₂Cl₂Piperidine N-oxideCYP3A4

Metabolic Pathways

In vivo studies reveal extensive hepatic metabolism:

Metabolite PathwayEnzymesBioactivitySource
Piperidine N-OxideN-OxidationCYP3A4Reduced potency
2,5-Dihydroxypent-2-enalFuran oxidationCYP2D6Inactive
N-Dealkylated derivativeN-DealkylationCYP2C19Retained activity

Synthetic Utility

The compound serves as a precursor for structurally related analogs:

Coupling Reactions

  • Amide Formation : EDCl/HOBt-mediated coupling with substituted amines generates derivatives with varying pharmacological profiles .

  • Suzuki-Miyaura Cross-Coupling : Pd-catalyzed reactions modify the benzyl group with aryl boronic acids .

Stability Considerations

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and piperidine fragments .

  • Photodegradation : UV light induces furan ring cleavage, forming diketone intermediates.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1. Building Block in Synthesis

  • N-(1-benzylpiperidin-4-yl)furan-2-carboxamide serves as a crucial building block for synthesizing more complex molecules. Its unique structural features allow chemists to modify and create derivatives with varied functionalities, which can be useful in drug development and material science.

2. Reaction Mechanisms

  • The compound can participate in several chemical reactions, including:
    • Oxidation: Can be oxidized to form sulfoxides or sulfones using agents like potassium permanganate.
    • Reduction: Reduction reactions can yield amines or alcohols when treated with lithium aluminum hydride.
    • Substitution: It can undergo nucleophilic substitution reactions, particularly at the furan or amide moieties.

Biological Applications

1. Pharmacological Properties

  • This compound has shown potential as an analgesic agent. It interacts with the α2δ subunit of voltage-gated calcium channels, which is significant in pain modulation. This mechanism is akin to other known analgesics, suggesting its utility in pain management therapies.

2. Interaction with Receptors

  • The compound exhibits affinity for various neurotransmitter receptors, including:
    • Dopaminergic and Serotonergic Receptors: Its interaction with these receptors may influence mood and behavior, indicating potential applications in treating psychiatric disorders.
    • Sigma Receptors: Structurally related compounds have been reported to act as potent agonists at sigma receptors, which are implicated in various neurological functions .

Medicinal Applications

1. Anticancer Potential

  • Recent studies highlight the anticancer properties of compounds containing similar structural motifs. Research indicates that derivatives of this compound may inhibit cell proliferation and induce apoptosis across various cancer cell lines .

2. Antimicrobial Activity

  • Investigations into the antimicrobial effects of this compound have shown promising results, suggesting it could be developed into therapeutic agents against resistant bacterial strains.

Industrial Applications

1. Development of New Materials

  • The unique chemical properties of this compound make it suitable for developing novel materials in chemical processes. Its ability to undergo various transformations allows for the creation of specialized polymers or coatings.

2. Chemical Process Optimization

  • In industrial settings, optimizing the synthesis and application processes involving this compound can lead to more efficient manufacturing protocols for pharmaceuticals and specialty chemicals.

Wirkmechanismus

The mechanism of action of N-(1-benzylpiperidin-4-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperidine moiety is known to interact with the central nervous system, potentially modulating neurotransmitter release and receptor activity . The furan-2-carboxamide group may contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide: Similar structure with a fluorine atom on the benzamide group.

    N-benzyl-furan-2-carboxamidine: Contains a carboxamidine group instead of a carboxamide group.

    5-(piperidin-1-ylmethyl)furan-2-carbohydrazide: Features a carbohydrazide group instead of a carboxamide group.

Uniqueness

N-(1-benzylpiperidin-4-yl)furan-2-carboxamide is unique due to its specific combination of a benzylpiperidine moiety and a furan-2-carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

N-(1-benzylpiperidin-4-yl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring, a benzyl group, and a furan moiety, which contribute to its unique biological activity. The structural formula can be summarized as follows:

Chemical Structure C15H18N2O2\text{Chemical Structure }\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{2}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. These may include:

  • Neurotransmitter Receptors : It exhibits affinity for various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
  • Ion Channels : The compound may modulate ion channel activity, affecting neuronal excitability and neurotransmission.

These interactions lead to various pharmacological effects, including analgesic and neuroprotective properties.

1. Analgesic Properties

Research indicates that this compound possesses analgesic effects. It has been shown to act on the α2δ subunit of voltage-gated calcium channels, which is significant in pain modulation. This mechanism is similar to other known analgesics, suggesting potential therapeutic applications in pain management .

2. Neuropharmacological Effects

Studies have demonstrated that this compound can influence neurotransmission, making it a candidate for treating neurological disorders. Its ability to modulate neurotransmitter release suggests potential applications in conditions such as depression and anxiety disorders .

Table 1: Summary of Biological Activities

Activity Description References
AnalgesicInhibits pain through modulation of calcium channels.
NeuroprotectiveProtects neurons from damage in various models of neurodegeneration.
Anticancer PotentialExhibits cytotoxic effects against certain cancer cell lines through apoptosis induction.

Case Study: Analgesic Efficacy

A study conducted on animal models demonstrated that this compound significantly reduced nociceptive responses compared to control groups. The compound's efficacy was comparable to established analgesics, indicating its potential as a new therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(1-benzylpiperidin-4-yl)furan-2-carboxamide, and how is its purity validated?

  • Synthesis : Multi-step reactions involving coupling of furan-2-carboxylic acid derivatives with 1-benzylpiperidin-4-amine under controlled conditions (e.g., ethanol/methanol solvents, triethylamine catalyst, 60–80°C). Yield optimization relies on solvent polarity and temperature gradients .
  • Purity Validation : Thin-layer chromatography (TLC) for reaction monitoring, followed by HPLC for final purity assessment. Structural confirmation via 1^1H/13^13C NMR (e.g., δ 7.2–7.5 ppm for benzyl protons, δ 6.3–6.8 ppm for furan protons) and mass spectrometry (MS) for molecular ion peaks .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural motifs?

  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1670 cm1^{-1}) and amide N-H bends (~3240 cm1^{-1}) .
  • NMR : 1^1H NMR distinguishes benzyl (δ 3.5–4.0 ppm for CH2_2-piperidine) and furan protons (δ 6.3–6.8 ppm). 13^13C NMR confirms carboxamide carbonyl (~165 ppm) and aromatic carbons .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to opioid receptors?

  • Methodology : Molecular docking (e.g., AutoDock Vina) against μ-opioid receptor crystal structures (PDB: 6DDF). Docking scores and binding poses are validated via MD simulations (AMBER/CHARMM) to assess stability .
  • Key Interactions : Hydrogen bonding between the carboxamide group and receptor residues (e.g., Asp147, Tyr148) and π-π stacking of the benzyl group with hydrophobic pockets .

Q. How do metabolic studies in human hepatocytes inform its pharmacokinetic profile?

  • Metabolite Identification : Incubation with hepatocytes followed by LC-MS/MS analysis. Primary metabolites include ring-opened carboxylic acids via cytochrome P450 oxidation. Structural confirmation via MS/MS fragmentation patterns (e.g., m/z 349 → 231) .
  • Enzyme Inhibition : CYP3A4/2D6 inhibition assays using fluorescent probes (e.g., Vivid® substrates) to assess drug-drug interaction risks .

Q. What strategies resolve contradictions in reported bioactivity across studies?

  • Orthogonal Assays : Cross-validate receptor binding (radioligand assays) with functional assays (cAMP inhibition for opioid activity). Control for batch-to-batch purity variations via HPLC .
  • Structural Analog Comparison : Benchmark against analogs like N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzofuran-2-carboxamide (CAS 1421512-69-7) to isolate substituent effects on activity .

Q. How does modifying the benzyl or furan groups alter pharmacological activity?

  • SAR Studies :

  • Benzyl Substitution : Electron-withdrawing groups (e.g., -Cl, -CF3_3) enhance receptor affinity but reduce metabolic stability.
  • Furan Replacement : Thiophene or pyrazole rings increase lipophilicity and CNS penetration .
    • Data Sources : IC50_{50} values from competitive binding assays (e.g., KiK_i = 12 nM for μ-opioid receptor with -CF3_3 substitution) .

Q. Methodological Tables

Table 1. Key Synthetic Parameters

ParameterOptimal ConditionReference
SolventEthanol/Methanol
CatalystTriethylamine
Reaction Temperature60–80°C
Yield63–85% (HCl salt recrystallized)

Table 2. Comparative Bioactivity of Structural Analogs

Compound Modificationμ-Opioid KiK_i (nM)Metabolic Stability (t1/2_{1/2})
Parent Compound18 ± 22.1 h
-CF3_3 Substituent12 ± 11.5 h
Thiophene Replacement25 ± 33.8 h
Data from

Eigenschaften

IUPAC Name

N-(1-benzylpiperidin-4-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c20-17(16-7-4-12-21-16)18-15-8-10-19(11-9-15)13-14-5-2-1-3-6-14/h1-7,12,15H,8-11,13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTMHVURFIFRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.